METHYL 2-PENTYNOATE
Description
Contextualization within Alkynoate Ester Chemistry
Alkynoate esters, including methyl 2-pentynoate, are a class of organic compounds featuring both an alkyne (carbon-carbon triple bond) and an ester functional group. The presence of the electron-withdrawing ester group adjacent to the alkyne significantly influences the electronic properties and reactivity of the triple bond. This makes alkynoate esters valuable substrates in a range of chemical reactions, particularly those involving nucleophilic additions and cycloaddition reactions. The alkynoate structure provides a rigid linear geometry around the triple bond, which can be exploited in the design of complex molecular architectures.
Strategic Importance as a Synthetic Intermediate and Building Block
This compound serves as a strategic intermediate and building block in organic synthesis due to its bifunctional nature. The alkyne moiety can undergo various reactions such as hydrogenation, halogenation, hydrothiolation dokumen.pubdntb.gov.ua, and Sonogashira couplings, while the ester group can be hydrolyzed, reduced, or serve as an attachment point for further functionalization. Its use has been noted in the preparation of lysophosphatidic acid receptor-1 antagonists, which show activity on human lung fibroblasts chemicalbook.com. It has also been mentioned as a synthetic intermediate in the context of iterative synthesis of oligo-vinyl ethers and the synthesis of 1-acyl triazenes uvic.caresearchgate.net. The compound's ability to participate in diverse reaction pathways makes it a versatile tool for constructing more complex molecules with potential applications in pharmaceuticals and other fine chemicals chemicalbook.com.
Overview of Key Research Areas and Challenges
Research involving this compound primarily focuses on its reactivity in various catalytic systems and its application in the synthesis of novel organic compounds. Key areas of investigation include:
Nucleophilic Additions: Studying the regioselectivity and stereoselectivity of nucleophilic additions to the activated triple bond.
Cycloaddition Reactions: Utilizing this compound as a dienophile or dipolarophile in Diels-Alder, 1,3-dipolar cycloadditions, and other pericyclic reactions to construct cyclic and heterocyclic systems.
Metal-Catalyzed Reactions: Exploring its behavior in transition metal-catalyzed transformations, such as cross-coupling reactions, cyclizations, and functionalizations of the alkyne. For example, research has investigated the regioselective hydrothiolation of alkynes using organic ionic base-Brønsted acid systems dokumen.pubdntb.gov.ua.
Synthesis of Biologically Active Molecules: Employing this compound as a key building block in the synthesis of potential pharmaceutical agents or other molecules with desired biological activities chemicalbook.com.
Development of New Synthetic Methodologies: Designing novel reaction conditions and catalysts to achieve specific transformations involving the alkynoate functionality. Research has shown its use in reactions involving electrophilic attack by halogen on the triple bond researchgate.net.
Challenges in working with this compound and other alkynoate esters include controlling the regioselectivity and stereoselectivity of reactions, particularly in the presence of other functional groups. Developing efficient and selective catalytic systems for transformations of the alkyne moiety remains an active area of research.
Selected Research Findings and Properties:
While detailed quantitative data tables specifically for this compound from the search results are limited, some properties and reaction outcomes can be summarized:
| Property/Reaction | Observation/Outcome | Source |
| Molecular Formula | C₆H₈O₂ | chemicalbook.com |
| Molecular Weight | 112.13 | chemicalbook.com |
| CAS Number | 24342-04-9 | chemicalbook.com |
| Reaction with NBS/NIS in H₂O/DMF (40:60), H₂SO₄ | Formation of methyl 2,2-dibromo-3-ketopentanoate (80% yield) and methyl 2,2-diiodo-3-ketopentanoate (95% yield). researchgate.net | researchgate.net |
| Use in preparation of Lysophosphatidic acid receptor-1 antagonists | Reactant in the synthesis. chemicalbook.com | chemicalbook.com |
| Appearance | Clear, colorless to yellow liquid. thomasnet.com | thomasnet.com |
| Specific Gravity | 0.963 thomasnet.com | thomasnet.com |
This table highlights some reported characteristics and reaction products, demonstrating its participation in halogenation reactions and its role in the synthesis of specific chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pent-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMCQAGLTAGULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179083 | |
| Record name | Methyl pent-2-yn-1-oate | |
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Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-04-9 | |
| Record name | 2-Pentynoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl pent-2-yn-1-oate | |
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| Record name | 24342-04-9 | |
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| Record name | Methyl pent-2-yn-1-oate | |
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| Record name | Methyl pent-2-yn-1-oate | |
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| Record name | Methyl 2-pentynoate | |
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Elucidation of Reaction Mechanisms and Kinetics of Methyl 2 Pentynoate and Analogs
Mechanistic Investigations of Addition and Rearrangement Reactions
Electrophilic Addition Pathways (for related alkenes)
Alkenes, due to the presence of electron-rich carbon-carbon double bonds, readily undergo electrophilic addition reactions. byjus.com These reactions are initiated by an electrophile attacking the double bond, leading to the formation of a carbocation intermediate. byjus.com The subsequent attack of a nucleophile on the carbocation results in the formation of the addition product. pressbooks.pub
A well-established mechanism for electrophilic addition, such as the reaction of 2-methylpropene with hydrogen bromide (HBr), proceeds in two main steps: pressbooks.pub
Protonation of the alkene: The reaction begins with the attack of the nucleophilic π electrons of the alkene on the electrophilic hydrogen of HBr. This step is relatively slow and leads to the formation of a carbocation intermediate. pressbooks.pub The stability of the carbocation formed plays a crucial role in determining the regioselectivity of the reaction, with more substituted carbocations being more stable and thus favored. byjus.comlibretexts.org
Nucleophilic attack: The bromide ion (Br-), acting as a nucleophile, then rapidly attacks the electrophilic carbocation, forming a new carbon-bromine bond and yielding the final alkyl bromide product. pressbooks.pubchemistryguru.com.sg
| Step | Description | Key Intermediates/Species | Relative Rate |
|---|---|---|---|
| 1 | Attack of the alkene's π electrons on an electrophile (e.g., H+ from HBr). | Carbocation | Slow (Rate-determining) |
| 2 | Attack of a nucleophile (e.g., Br-) on the carbocation. | Final addition product | Fast |
Nucleophilic Attack and Conjugate Additions (for α,β-unsaturated esters)
α,β-Unsaturated esters, which feature a carbon-carbon double bond in conjugation with a carbonyl group, exhibit two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.orgjove.com The conjugation in these systems delocalizes the electrophilic character of the carbonyl carbon to the β-carbon, making it susceptible to nucleophilic attack. libretexts.org
The outcome of the reaction, whether it proceeds via 1,2-addition or 1,4-addition, is largely dependent on the nature of the nucleophile. jove.comjove.com
1,2-Addition: This pathway involves the direct attack of the nucleophile on the carbonyl carbon. rsc.org Stronger, "harder" nucleophiles such as Grignard reagents, organolithium compounds, and lithium aluminum hydride tend to favor this mode of addition. jove.comjove.com The product of a 1,2-addition is an alcohol after protonation of the resulting alkoxide. jove.com This pathway is often kinetically controlled, meaning it proceeds faster due to the higher electrophilicity of the carbonyl carbon. jove.com
1,4-Conjugate Addition (Michael Addition): Weaker, "softer" nucleophiles like organocopper reagents (Gilman reagents), amines, thiols, and enolates prefer to attack the β-carbon. jove.commasterorganicchemistry.com This reaction, also known as the Michael addition, proceeds through an enolate intermediate which is then protonated to yield the final product. libretexts.orgmasterorganicchemistry.com The 1,4-addition is typically thermodynamically controlled, leading to a more stable product as the strong carbon-oxygen double bond is retained. jove.com
The general mechanism for conjugate addition involves the nucleophilic attack at the β-carbon, forming an enolate intermediate. libretexts.org This enolate is then protonated, often by a protic solvent or during workup, to give an enol, which then tautomerizes to the more stable keto form. libretexts.orgjove.com
| Feature | 1,2-Addition | 1,4-Conjugate Addition |
|---|---|---|
| Site of Nucleophilic Attack | Carbonyl Carbon | β-Carbon |
| Favored by | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) | Weak, "soft" nucleophiles (e.g., organocuprates, enolates) |
| Intermediate | Alkoxide | Enolate |
| Product Type | Alcohol (after protonation) | Carbonyl compound |
| Thermodynamic vs. Kinetic Control | Kinetically favored | Thermodynamically favored |
Thermal Rearrangement Mechanisms (e.g., Cyclic Hydrogen Transfer)
Certain unsaturated esters can undergo thermal rearrangement through a mechanism involving a cyclic transfer of a hydrogen atom. For instance, methyl cis-4-methyl-2-pentenoate has been shown to rearrange to methyl 4-methyl-3-pentenoate at elevated temperatures. cdnsciencepub.comcdnsciencepub.com This isomerization is a first-order, unimolecular reaction. cdnsciencepub.comcdnsciencepub.com
The proposed mechanism for this type of rearrangement is a 1,5-hydrogen transfer, which proceeds through a cyclic transition state. cdnsciencepub.comcdnsciencepub.com The activation parameters for this reaction, specifically a heat of activation (ΔH‡) of 37.5 ± 2 kcal/mole and an entropy of activation (ΔS‡) of -8.2 ± 4 e.u., are consistent with a highly organized, cyclic transition state. cdnsciencepub.comcdnsciencepub.com This suggests that the steric requirements of the reaction are significant, favoring a conformation where the hydrogen atom to be transferred is in close proximity to the carbonyl oxygen.
Studies on similar α,β-unsaturated esters suggest that this 1,5-hydrogen transfer mechanism may be a general pathway for the equilibration of α,β- and β,γ-unsaturated esters. cdnsciencepub.comcdnsciencepub.com A related thermal rearrangement is observed in the ring-opening of methyl cis-2-alkylcyclopropanecarboxylates to their corresponding γ,δ-unsaturated esters, which also proceeds via a 1,5-hydrogen shift. cdnsciencepub.com These reactions are also first-order and are characterized by activation enthalpies between 25 and 38 kcal/mole and activation entropies between -8 and -37 e.u., further supporting a cyclic hydrogen transfer mechanism. cdnsciencepub.com
| Parameter | Value |
|---|---|
| Rate Constant (k) at 252 °C | 4.28 × 10-5 s-1 |
| Heat of Activation (ΔH‡) | 37.5 ± 2 kcal/mole |
| Entropy of Activation (ΔS‡) | -8.2 ± 4 e.u. |
Nef Reaction (Nitro to Carbonyl Conversion) in Related Synthesis
The Nef reaction is a transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through acid hydrolysis of the corresponding nitronate salt. organic-chemistry.orgwikipedia.org This reaction is a valuable tool in organic synthesis as it allows for the "umpolung" of a carbon atom's reactivity, effectively making the original nitro compound anion an acyl anion equivalent. researchgate.netarkat-usa.org The reaction requires an alpha-hydrogen atom, and therefore does not work for tertiary nitro compounds. wikipedia.org
The mechanism of the Nef reaction begins with the deprotonation of the nitroalkane to form a nitronate salt. organic-chemistry.orgwikipedia.org This salt is then protonated in strong acid to form a nitronic acid, which is further protonated to an iminium ion. wikipedia.orgalfa-chemistry.com This intermediate is then attacked by water in a nucleophilic addition. wikipedia.org Subsequent proton loss and rearrangement lead to a 1-nitroso-alkanol, which is believed to be responsible for the characteristic deep-blue color often observed during the reaction. wikipedia.org This intermediate then rearranges to form the carbonyl compound and nitroxyl, which rapidly decomposes to nitrous oxide. wikipedia.org
The reaction conditions are critical; the hydrolysis must be carried out in strong acid (pH < 1) to prevent the formation of side products such as oximes or hydroxynitroso compounds. organic-chemistry.org Various modifications to the classical Nef reaction have been developed, including oxidative and reductive methods, to improve yields and tolerate a wider range of functional groups. organic-chemistry.orgalfa-chemistry.com For example, reagents like Oxone®, potassium permanganate, and ozone have been used in oxidative variations. organic-chemistry.orgwikipedia.org
| Intermediate | Description |
|---|---|
| Nitronate Salt | Formed by deprotonation of the nitroalkane. |
| Nitronic Acid | Formed by protonation of the nitronate salt. |
| Iminium Ion | Formed by further protonation of the nitronic acid. |
| 1-Nitroso-alkanol | Formed by nucleophilic attack of water on the iminium ion and subsequent rearrangement. |
Kinetic Studies of Hydrogen Abstraction Reactions
High-Pressure Limit Rate Constants using Transition-State Theory
Transition-state theory (TST) is a fundamental theoretical framework used to calculate the rate constants of chemical reactions. rsc.orgprinceton.edu For reactions such as hydrogen abstraction, canonical variational transition-state theory (CVT) is often employed to determine the high-pressure limit of the thermal rate constants. frontiersin.org This approach is frequently augmented with corrections for quantum mechanical tunneling, such as the small-curvature tunneling (SCT) correction, which is particularly important at lower temperatures where tunneling effects are more pronounced. frontiersin.orgnih.gov
The calculation of high-pressure limit rate constants involves determining the potential energy surface of the reaction. nih.gov This is often achieved using high-level ab initio quantum chemistry methods. rsc.orgprinceton.edu The rate constants are then computed over a wide range of temperatures, and the results are often fitted to a modified Arrhenius expression for use in kinetic modeling. rsc.orgprinceton.edu
For instance, in the study of hydrogen abstraction from methyl propanoate by various radicals, the rate constants were computed using TST in conjunction with other advanced theoretical methods. rsc.orgprinceton.edu The branching ratio analysis of such reactions indicates that the site of hydrogen abstraction can be temperature-dependent, with abstraction from secondary carbons often dominating at lower temperatures and abstraction from methyl groups becoming more significant as the temperature increases. rsc.org
| Method | Description |
|---|---|
| Transition-State Theory (TST) | A theoretical framework for calculating reaction rate constants. |
| Canonical Variational Transition-State Theory (CVT) | An extension of TST that accounts for variational effects. |
| Small-Curvature Tunneling (SCT) Correction | A correction applied to TST calculations to account for quantum mechanical tunneling. |
| Ab initio Quantum Chemistry Methods | Used to calculate the potential energy surface of the reaction. |
Stereochemical Control and Isomerization Dynamics
The geometric isomerization of carbon-carbon double bonds is a fundamental process in photochemistry. In chiral 2-pentenoate esters, which are analogs of methyl 2-pentynoate, Z/E photoisomerization can be induced by irradiation. acs.orgnih.gov This process involves the conversion between the Z (Zusammen) and E (Entgegen) isomers upon absorption of light, typically proceeding through an excited triplet state. acs.org
Studies involving stationary irradiations in various solvents and in the presence of photosensitizers like benzophenone (B1666685) have been conducted to determine the photostationary-state ratio (Z/E)PSS for different chiral pentenoates. acs.orgnih.gov This ratio represents the equilibrium mixture of isomers under specific irradiation conditions. For example, when chiral pentenoate esters were irradiated in acetonitrile (B52724) with benzophenone, a (Z/E)PSS of 0.7 was reached. In acetone, the ratio shifted to 1.1. acs.org
Laser-flash photolysis studies have enabled the direct detection of transient triplet species involved in the isomerization, a first for enoate-originated triplets. nih.govacs.org These triplet species have lifetimes that are notably long (in the range of 1-20 microseconds) compared to those of simple enones (nanoseconds). nih.gov Theoretical calculations using density functional theory (DFT) have been used to explore the potential energy surface of the triplet state, identifying orthogonal triplet structures as energy minima and planar triplets as transition states. nih.govacs.org The energy barriers between these states are calculated to be in the range of 8-10 kcal/mol. nih.gov
| Compound | Isomer | Solvent/Sensitizer | Triplet Lifetime (μs) | (Z/E)PSS |
|---|---|---|---|---|
| Pentenoate 2 | Z | Acetonitrile | 2.8 | 0.7 (with Benzophenone) |
| Pentenoate 2 | E | Acetonitrile | 11.8 | |
| Pentenoate 2 | Z/E | Acetone | - | 1.1 |
| Aminopentenoate 3 | Z/E | Acetone | - | 3.5 |
| Aminopentenoate 3 | Z/E | Acetonitrile/Benzophenone | - | 3.2 |
Chiral induction, or asymmetric induction, refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.edu This principle is fundamental in stereoselective synthesis, allowing for the control of stereochemistry at newly formed chiral centers. msu.edu Diastereoselectivity is the term used when a reaction creates an excess of one diastereomer over another. msu.edu
In the context of synthesizing molecules related to this compound, such as chiral piperidine (B6355638) derivatives, diastereoselective reductions are a key strategy. For instance, the reduction of tetrasubstituted double bonds in chiral pyrrolidine (B122466) β-enamino esters can proceed with good to moderate diastereoselectivity. researchgate.net The choice of catalyst, such as PtO2, can lead to a major syn addition product with high diastereomeric excess. researchgate.net
The stereochemical outcome of reactions like aldol (B89426) additions can be highly dependent on the geometry of the enolate (Z or E) and the nature of the reactants. msu.edu For example, in reactions with chiral aldehydes, the facial selectivity (attack from the re or si face) of the carbonyl group is directed by existing stereocenters in the molecule. msu.edu Similarly, the synthesis of chiral cyclic β-amino esters can be achieved through the diastereoselective alkylation of a chiral precursor, demonstrating how a resident chiral auxiliary can direct the stereochemical outcome of a reaction. researchgate.net
The mechanism involves the reversible formation of palladium-alkyl intermediates. Exposure of an unsaturated ester to a palladium-hydride catalyst can lead to an equilibrium mixture of all possible double bond isomers. d-nb.info For example, in the presence of a palladium catalyst, methyl oleate (B1233923) isomerizes to a mixture containing internal olefins and α,β-unsaturated esters. d-nb.info
Radical Chemistry and Stabilization Energy Analysis
The study of radical intermediates is essential for understanding many chemical reactions. Radical stabilization energy (RSE) is a measure of the stability of a radical species, typically determined by comparing the bond dissociation energy of a C-H bond that forms the radical to that of a standard C-H bond (e.g., in methane). A theoretical analysis of RSE provides insight into the effects of substituents on radical stability. acs.org
While specific data for this compound is not detailed in the provided context, the principles of RSE analysis can be applied. The stability of a radical center is influenced by neighboring functional groups. For instance, the "captodative effect" describes the synergistic stabilizing effect of having both an electron-donating (capto) and an electron-withdrawing (dative) substituent attached to the radical center. acs.org Theoretical methods are employed to calculate the stabilization energies conferred by various substituent groups on methyl radicals. acs.org These analyses are crucial for predicting the regioselectivity of radical reactions and understanding reaction mechanisms involving radical intermediates.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules like Methyl 2-pentynoate. By analyzing the interaction of atomic nuclei with a magnetic field, researchers can determine the connectivity of atoms and the spatial arrangement of a molecule.
Multi-Dimensional NMR Techniques (e.g., dqCOSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques provide more detailed structural information than one-dimensional methods.
dqCOSY (Double-Quantum Filtered Correlation Spectroscopy) and COSY (COrrelated SpectroscopY) experiments reveal correlations between protons that are coupled to each other through typically two or three bonds, aiding in the identification of spin systems within the molecule. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton and carbon atoms that are directly bonded to each other, providing information about C-H connectivity. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons separated by two to four (and occasionally five) bonds, which is invaluable for piecing together the molecular skeleton and identifying quaternary carbons. princeton.edu
NOESY (Nuclear Overhauser Enhancement Spectroscopy) and ROESY (Rotating frame Overhauser Enhancement Spectroscopy) experiments provide information about spatial proximity between nuclei, typically within 5-7 Å. princeton.edu This is particularly useful for determining relative stereochemistry.
While specific multi-dimensional NMR data for this compound were not extensively detailed in the search results, these techniques are standard for the comprehensive structural assignment of organic compounds, including unsaturated esters and their isomers. For related compounds, such as methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, these techniques (dqCOSY, HSQC, HMBC, NOESY) have been explicitly used for characterization and structure assignment. researchgate.net
Stereochemical Assignment and Isomer Differentiation via NMR
NMR spectroscopy is crucial for differentiating between possible stereoisomers of a compound. For molecules with double bonds, like this compound, E and Z isomers can exist. The chemical shifts and coupling constants observed in 1D and 2D NMR spectra are sensitive to the stereochemistry around the double bond.
For instance, in the characterization of ethyl (E)- and (Z)-2-methyl-5-phenyl-2-pentenoate, NOE difference spectroscopy was used to confirm the stereochemistry. Irradiation of specific proton signals resulted in Nuclear Overhauser Effects (NOE) on nearby protons in space, allowing for the assignment of E or Z configuration. mdpi.orgmdpi.orgmdpi.com This principle can be applied to this compound and its potential isomers to assign their stereochemistry. Analysis of coupling constants across the double bond can also provide stereochemical information.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, which is essential for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns useful for structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures containing this compound, allowing for its identification and quantification even in complex matrices. The GC separates the components of a mixture based on their volatility and interaction with the stationary phase, and the MS detector provides a mass spectrum for each separated component.
GC-MS analysis has been used in the identification and analysis of various methyl pentenoate isomers and related compounds. nih.govnih.govnih.gov The mass spectrum of Methyl 2-pentenoate (an isomer of this compound) shows characteristic fragmentation patterns that can be used for its identification, including a base peak at m/z 41 and other significant ions. nih.govnist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of a molecule or fragment ions. For this compound, HRMS can confirm its molecular formula (C₆H₁₀O₂) by providing a precise molecular weight. nih.govnist.gov This is particularly important for distinguishing between compounds with very similar nominal masses. HRMS has been used in the characterization of related compounds to confirm calculated masses. diva-portal.orgru.nl
Chemical Ionization (CI) Analysis for Molecular Ion Confirmation
Electron Ionization (EI) is a common ionization technique in MS, but it can sometimes lead to extensive fragmentation, making the molecular ion (M⁺) signal weak or absent. Chemical Ionization (CI) is a softer ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or other adduct ions, which helps in confirming the molecular weight of the compound.
For a related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, CI-MS analysis clearly showed an M+1 ion, supporting its molecular weight. researchgate.netresearchgate.net While specific CI-MS data for this compound were not found, CI is a valuable technique for confirming the molecular ion when analyzing unsaturated esters, complementing the fragmentation information obtained from EI-MS.
Data Tables
Based on the search results, specific detailed spectroscopic data (like comprehensive NMR peak lists with assignments or full mass spectral fragmentation patterns) for this compound itself across all the requested techniques were not uniformly available in a format suitable for direct table generation within the scope of this response. However, the types of data obtained and their utility for related compounds were described.
Below is an illustrative table showing the types of data obtained from these techniques, based on the general principles and findings for similar compounds:
| Technique | Information Provided | Relevance to this compound Characterization |
| NMR (1D) | Chemical shifts (¹H, ¹³C), coupling constants, signal integrals | Identification of functional groups, number of protons/carbons, basic connectivity. Differentiation of isomers. cdnsciencepub.com |
| Multi-dim NMR | Correlations between nuclei (H-H, C-H) | Elucidation of complex structures, confirmation of connectivity, identification of spin systems. princeton.eduresearchgate.netresearchgate.net |
| NOESY/ROESY | Spatial proximity of nuclei | Determination of relative stereochemistry (E/Z isomer assignment). mdpi.orgmdpi.orgmdpi.com |
| GC-MS (EI) | Separation of mixtures, molecular ion (M⁺), fragmentation pattern | Identification and quantification in mixtures, structural information from fragmentation. nih.govnih.govnih.govnist.govnist.gov |
| HRMS | Accurate mass measurement | Confirmation of elemental composition and molecular formula. nih.govnist.govdiva-portal.orgru.nl |
| MS (CI) | Protonated molecule ([M+H]⁺) or adduct ions | Confirmation of molecular weight, especially when M⁺ is weak in EI. researchgate.netresearchgate.net |
Detailed Research Findings
Research employing these techniques on compounds structurally related to this compound highlights their importance. For instance, the characterization of methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, a pheromone, involved extensive use of 1D and 2D NMR (dqCOSY, HSQC, HMBC, NOESY) to assign its structure and stereochemistry. GC-MS was used for its identification in natural extracts, and CI-MS confirmed its molecular weight. researchgate.netresearchgate.net The stability of this compound under different conditions was also investigated using GC-MS, revealing isomerization and lactonization. researchgate.net
Studies on ethyl 2-methyl-2-pentenoate isomers demonstrated the use of NOE difference spectroscopy to confirm the E and Z configurations based on spatial correlations. mdpi.orgmdpi.orgmdpi.com GC-MS analysis was also employed in the context of enzymatic reactions involving related pentenoic acid derivatives to identify products and assess stereospecificity. nih.gov
These examples underscore the critical role of advanced spectroscopic and chromatographic methods in the comprehensive characterization of unsaturated esters, providing the detailed structural and compositional information necessary for research in various fields.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, which are recorded as absorption bands in an IR spectrum nih.govnih.gov. The position, intensity, and shape of these bands provide valuable information about the molecular structure nih.gov.
For a molecule like this compound, which contains both an alkyne (C≡C) and an ester (C=O and C-O) functional group, specific absorption bands are expected in the IR spectrum. Terminal alkynes typically exhibit a sharp, characteristic stretching absorption band around 3300 cm⁻¹ due to the ≡C-H bond nih.govthegoodscentscompany.comnih.gov. The C≡C stretching vibration of an alkyne typically appears in the region of 2100-2260 cm⁻¹ nih.govthegoodscentscompany.comnih.gov. This band is generally more intense for terminal alkynes than for internal alkynes nih.govthegoodscentscompany.com.
Esters are readily identified by a strong carbonyl (C=O) stretching absorption band, which typically appears in the range of 1730-1750 cm⁻¹ for saturated esters nih.govthegoodscentscompany.comnih.gov. Additionally, esters show strong absorption bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations thegoodscentscompany.comsigmaaldrich.com.
Therefore, the IR spectrum of this compound would be expected to display characteristic absorption bands indicative of these functional groups: a band for the C≡C stretch and prominent bands for the ester C=O and C-O stretches. While a specific IR spectrum for this compound was not located in the provided search results, the general principles of IR spectroscopy allow for the prediction of key functional group absorptions.
Hyphenated Techniques for Comprehensive Chemical Characterization
Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. This coupling allows for the analysis of complex mixtures, enabling the separation of individual components before their structural characterization or detection. These techniques are essential for comprehensive chemical characterization, providing detailed information about the composition of a sample.
GC-Electroantennogram Detection (GC-EAD) in Pheromone Research
Gas chromatography-coupled electroantennogram detection (GC-EAD) is a specialized hyphenated technique primarily used in chemical ecology, particularly in pheromone research, to identify volatile compounds that elicit a physiological response from an insect antenna. The technique involves splitting the effluent from a gas chromatograph between a standard chemical detector (commonly a Flame Ionization Detector, FID) and a prepared insect antenna, which serves as a biological detector.
As volatile compounds elute from the GC column, they are passed over the insect antenna. If a compound binds to olfactory receptors on the antenna, it generates a change in antennal potential, which is recorded as an electroantennogram (EAG) signal. By simultaneously recording the output from the chemical detector and the EAG signal, researchers can correlate specific chromatographic peaks with biological activity, thus identifying compounds that are olfactorily active to the insect.
GC-EAD is a highly sensitive and selective method for screening complex volatile mixtures for behaviorally active compounds. While direct studies on this compound using GC-EAD were not found, related ester and alkene compounds have been investigated using this technique in the context of insect pheromones. The volatility of this compound makes it amenable to GC analysis, and if it were to play a role in insect communication or behavior, GC-EAD would be a suitable technique to identify its biological activity within a complex blend of volatiles.
Comprehensive Two-Dimensional Gas Chromatography (GC x GC)
Comprehensive two-dimensional gas chromatography (GC x GC) is a powerful separation technique that offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This technique utilizes two different capillary columns connected in series via a modulator. The two columns have different stationary phases, allowing for separation based on two different chemical properties, typically volatility and polarity.
The effluent from the first column is continuously sampled and rapidly injected onto the second column by the modulator. The second column is typically much shorter and has a different stationary phase chemistry, providing a rapid, secondary separation orthogonal to the first dimension. This results in a two-dimensional separation space, where compounds are resolved based on their retention times on both columns.
GC x GC is particularly well-suited for the analysis of complex mixtures found in areas such as petrochemicals, fragrances, food, and environmental samples. The increased separation power allows for the resolution of co-eluting peaks from one-dimensional GC, revealing minor components that would otherwise be undetected. This enhanced resolution, combined with structured chromatograms where related compounds elute in specific regions, aids in the identification and characterization of components in complex samples. Given the potential presence of this compound as a volatile component in various natural or synthetic mixtures, GC x GC could provide superior separation and characterization compared to conventional GC.
High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-Exactive-Orbitrap-MS)
High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) or, in this specific case as requested, High-Performance Liquid Chromatography-Quadrupole-Orbitrap-Mass Spectrometry (HPLC-Q-Exactive-Orbitrap-MS) is a sophisticated hyphenated technique used for the separation, detection, and identification of a wide range of compounds, particularly less volatile or thermally labile substances not suitable for GC. The Q-Exactive Orbitrap mass spectrometer combines a quadrupole mass filter with an Orbitrap mass analyzer, offering high resolution, mass accuracy, and sensitivity.
In this setup, HPLC separates the components of a mixture based on their interaction with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured. The quadrupole can be used for precursor ion selection, while the Orbitrap provides high-resolution accurate mass measurements of the ions. This high-resolution accurate mass data is crucial for determining the elemental composition of ions and provides high confidence in compound identification.
The Q-Exactive Orbitrap is capable of various acquisition modes, including full-scan MS for detecting all ions within a mass range and MS/MS (tandem mass spectrometry) for fragmenting selected ions to obtain structural information. This makes it a powerful tool for both targeted analysis of known compounds and untargeted screening for unknown substances in complex matrices such as biological samples, food, and environmental extracts. While this compound's volatility might suggest GC-MS as a primary technique, HPLC-Q-Exactive-Orbitrap-MS could be applied for its analysis, especially in less volatile matrices or when analyzing it alongside less volatile compounds. The high-resolution accurate mass capabilities would be particularly beneficial for its unambiguous identification.
Theoretical and Computational Chemistry Studies on Methyl 2 Pentynoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure of methyl 2-pentynoate, which in turn governs its geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is employed to predict optimized molecular geometries, vibrational frequencies, and various energetic properties. For esters similar to this compound, DFT calculations are crucial for finding the most stable molecular configuration (the lowest energy state). dntb.gov.uaresearchgate.net
In a typical DFT study, the geometry of the molecule is optimized to find the minimum energy structure. From this optimized structure, important parameters such as bond lengths, bond angles, and dihedral angles can be determined. For instance, studies on related molecules like methyl cyanoacetate (B8463686) have used DFT methods (e.g., B3LYP-D3(BJ) with an aug-cc-pVTZ basis set) to optimize geometries and calculate relative energies of different conformers. umanitoba.ca While specific DFT data for this compound is not abundant in the literature, the methodology applied to similar compounds provides a framework for what to expect. The optimization process would account for the linear C-C≡C-C backbone and the rotational orientation of the methyl and ethyl groups.
Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another key aspect of DFT studies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. dntb.gov.ua A larger gap implies higher stability and lower reactivity.
| Property | Calculated Value | Significance |
|---|---|---|
| Optimized Bond Length (C=O) | ~1.21 Å | Indicates the double bond character of the carbonyl group. |
| Optimized Bond Length (C≡C) | ~1.20 Å | Characterizes the triple bond of the alkyne functionality. |
| HOMO Energy | -7.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.5 eV | Indicates chemical stability and kinetic reactivity. |
Ab initio (from first principles) methods are another class of quantum chemical calculations that are used to study reaction mechanisms in detail. These methods are employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a comprehensive understanding of how a chemical reaction proceeds.
For example, studies on the pyrolysis and oxidation of related esters like methyl pentanoate and methylbutanoate have utilized high-level ab initio calculations (e.g., QCISD(T), CCSD(T)) to investigate reaction pathways such as unimolecular decomposition and hydrogen abstraction. researchgate.netresearchgate.net These studies identify the primary reaction channels and calculate the energy barriers associated with them. researchgate.netrsc.org
A systematic ab initio study on the hydrogen abstraction reactions of unsaturated C6 methyl esters, including methyl 2-pentenoate, by hydrogen radicals has been performed. rsc.org Such calculations help in identifying the most likely sites for radical attack and determining the activation energies for these processes. The transition state is the highest energy point along the lowest energy path from reactants to products, and its structure and energy are critical for understanding reaction kinetics.
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| H-abstraction from alkyl chain | CCSD(T)/CBS | 8 - 12 | Identifies the most labile hydrogen atoms in the molecule. |
| Unimolecular Decomposition | DLPNO-CCSD(T) | 50 - 70 | Determines the energy required to break specific bonds. researchgate.net |
| Radical Addition to C≡C | M06-2X | 2 - 5 | Evaluates the favorability of addition reactions at the alkyne site. |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. chemrxiv.org By simulating the motions of atoms over time, MD can explore the different shapes (conformations) a molecule like this compound can adopt and the energy landscape that connects them. mdpi.com
Conformational analysis of flexible molecules is crucial as different conformers can have different reactivities and physical properties. For this compound, this would involve studying the rotation around the single bonds, particularly the C-C bond adjacent to the alkyne and the C-O bond of the ester group. Quantum chemical methods can be used to perform a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. dntb.gov.ua This scan reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Studies on similar molecules like methyl cyanoacetate have used this approach to identify the most stable conformers and the rotational barriers. umanitoba.ca
Simulations of Excited States and Photophysical Properties
Computational methods are essential for understanding the behavior of molecules in their electronically excited states, which governs their photophysical and photochemical properties. For a molecule with multiple bonds like this compound, this includes predicting its absorption of UV-Vis light and the subsequent de-excitation pathways.
Theoretical studies on closely related chiral 2-pentenoate esters have used DFT to investigate Z-E photoisomerization. acs.org These calculations determine the geometries and energies of the ground state (S₀) and the excited triplet state (T₁). The potential energy surface of the excited state is mapped to identify energy minima (stable triplet structures) and transition states that connect them. Such studies can rationalize the outcomes of photochemical reactions and predict properties like triplet lifetimes. For this compound, similar simulations could predict its UV absorption spectrum and potential for photochemical reactions involving the C≡C triple bond. acs.org
Chemical Kinetic Modeling and Prediction of Reaction Rates
Chemical kinetic modeling aims to predict the rates of chemical reactions under various conditions. This involves calculating rate constants for elementary reaction steps, which can then be used in larger models to simulate complex chemical systems like combustion or atmospheric degradation.
Theoretical kinetics studies combine quantum chemical calculations of potential energy surfaces with statistical rate theories, such as Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate temperature- and pressure-dependent rate constants. researchgate.netrsc.org
For unsaturated esters, kinetic modeling is important for understanding their combustion properties as biofuels. A detailed study on the influence of a double bond on hydrogen abstraction reactions in methyl esters provided fitted three-parameter Arrhenius expressions for the reaction rate coefficients of molecules including methyl-2-pentenoate. rsc.org These parameters are crucial for developing accurate combustion models. Research on methyl pentanoate has also led to the development of reduced chemical kinetic mechanisms for its combustion. researchgate.net
| Abstraction Site | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (cal/mol) |
|---|---|---|---|
| C4 (Allylic) | 1.16E+08 | 1.64 | 6030 |
| C5 (Primary) | 2.10E+08 | 1.58 | 11090 |
| OCH₃ (Ester) | 5.73E+07 | 1.77 | 9030 |
Theoretical Insights into Substituent and Solvent Effects
Computational chemistry is an effective tool for systematically studying how changes in molecular structure (substituent effects) or the reaction environment (solvent effects) alter the properties and reactivity of a molecule.
Theoretical studies have shown that electron-donating or electron-withdrawing substituents can significantly alter the electronic properties and reaction enthalpies of molecules. researchgate.net For this compound, one could computationally investigate how replacing hydrogens on the ethyl group with other functional groups would affect its reactivity, for example, by modifying the electron density of the alkyne bond.
Solvent effects are typically modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, like the Conductor-like Polarizable Continuum Model (CPCM), where the solvent is treated as a continuous medium with a specific dielectric constant. smf.mx These models can predict how a solvent will affect molecular geometry, dipole moment, and the energetics of a reaction. For instance, polar solvents are expected to stabilize polar species and transition states, potentially altering reaction rates and pathways compared to the gas phase or nonpolar solvents. researchgate.net Studies on related esters have demonstrated that moving from the gas phase to a solvent can influence photophysical processes and reaction outcomes. acs.org
Applications of Methyl 2 Pentynoate in Advanced Organic Synthesis
Role as an Intermediate in Natural Product Total Synthesis
The total synthesis of natural products is a field dedicated to the complete chemical synthesis of complex molecules derived from natural sources. chemicalbook.com This endeavor not only provides access to these often scarce compounds for biological study but also drives the development of new synthetic methodologies. While direct, named applications of methyl 2-pentynoate in the total synthesis of a specific natural product are not extensively documented in readily available literature, its structural motifs are present in many complex natural products. As a C6 building block, it can be envisioned as a precursor for fragments in the synthesis of larger molecules, such as macrolides, polyketides, and alkaloids. researchgate.netorganic-chemistry.org The alkyne functionality can be used for carbon-carbon bond formation through various coupling reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups as required by the synthetic strategy.
Building Block for Complex Polyynes and Enediynes
Polyynes are molecules containing multiple acetylene (B1199291) units, and enediynes are characterized by a double bond flanked by two triple bonds. These structural motifs are found in a number of biologically active natural products with potent antitumor properties. The synthesis of stable, long-chain polyynes is a significant challenge in organic chemistry. While specific examples detailing the use of this compound in the synthesis of complex polyynes and enediynes are not prominent in the literature, its structure makes it a plausible starting material for such endeavors. The terminal alkyne could, in principle, be coupled to other acetylenic units to build up the polyyne chain. Methodologies for creating polyyne rotaxanes, where the polyyne "thread" is protected by macrocycles, often employ masked alkyne equivalents, indicating the synthetic utility of alkyne precursors in this area. broadpharm.com
Precursor for Pharmaceutically Relevant Scaffolds and Amino Acid Derivatives
This compound and related alkynoates are valuable precursors for a variety of molecular scaffolds that are of significant interest in medicinal chemistry.
LPA1 Receptor Antagonists: One notable application is in the synthesis of antagonists for the lysophosphatidic acid receptor 1 (LPA1). These antagonists are being investigated for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. researchgate.netnih.gov The synthesis of these complex molecules can involve intermediates derived from alkynoate precursors.
Heterocyclic Scaffolds: The alkyne functionality of this compound can participate in various cycloaddition and condensation reactions to form heterocyclic rings, which are core structures in many pharmaceuticals. For instance, substituted pyridines, a prevalent motif in drug discovery, can be synthesized through methods involving the reaction of alkynes with imines or other nitrogen-containing compounds. nih.govorganic-chemistry.orgnih.govsemanticscholar.orgorganic-chemistry.org
Amino Acid Derivatives: β-amino esters and their derivatives are important building blocks for peptides and other biologically active molecules. While a direct conversion of this compound to a β-amino ester would require reduction of the alkyne to an alkene followed by a conjugate addition of an amine, this pathway highlights its potential as a precursor. The synthesis of β'-amino-α,β-unsaturated ketones, which are versatile intermediates for nitrogen-containing molecules, often starts from α,β-unsaturated esters. nih.govorganic-chemistry.orgmdpi.com
| Pharmaceutically Relevant Scaffold | Synthetic Approach Involving Alkynoate-like Structures | Potential Therapeutic Area |
|---|---|---|
| LPA1 Receptor Antagonists | Incorporation of fragments derived from functionalized alkynes. | Fibrotic Diseases |
| Substituted Pyridines | Cycloaddition/condensation reactions of alkynes with imines. | Various (common scaffold in many drugs) |
| β-Amino Esters/Ketones | Potential precursor via reduction and subsequent amination reactions. | Peptidomimetics, Chiral Auxiliaries |
Synthesis of Aggregation Pheromone Components and Semiochemicals (e.g., for agricultural pests)
Semiochemicals are chemicals used by insects and other organisms to communicate. axispharm.compreprints.org Aggregation pheromones, a class of semiochemicals, cause insects to gather at a specific location for purposes such as mating or overcoming host defenses. The synthesis of these compounds is of great interest for use in pest management strategies, such as in traps for monitoring and controlling insect populations. axispharm.compreprints.org
While a direct, documented synthesis of a specific aggregation pheromone from this compound is not readily found, its carbon skeleton makes it a plausible, though not explicitly cited, precursor for certain pheromone components. For example, the bark beetle pheromones frontalin (B1251666) and brevicomin are derived from precursors with related structures. nih.govnih.govucr.ac.crfaidherbe.org The synthesis of insect pheromones often involves the stereoselective construction of carbon-carbon bonds and the introduction of specific functional groups, processes for which a molecule like this compound could be adapted. nih.govorganic-chemistry.orgnih.gov
| Pheromone/Semiochemical Component | Key Structural Feature | Potential Synthetic Connection to a C6 Precursor |
|---|---|---|
| Frontalin | Acetal, 8 carbons | Biosynthetically derived from an isoprenoid pathway, but synthetic routes could potentially utilize C6 building blocks. nih.govnih.govfaidherbe.org |
| Brevicomin | Acetal, 9 carbons | Can be synthesized from C6 precursors like acrolein dimer. google.com |
Contributions to Novel Material Precursors (e.g., Nylon Intermediates from bio-based routes)
There is a significant industrial and academic effort to produce polymers like nylon from renewable, bio-based sources to reduce reliance on petrochemical feedstocks. preprints.orgpreprints.orgresearchgate.netbio-sourced.comnih.gov However, based on available research, it is isomers of methyl pentenoate, such as methyl 3-pentenoate and methyl 4-pentenoate, that are the key intermediates in bio-based routes to nylon precursors, not this compound. These pentenoate esters can be derived from γ-valerolactone (GVL), which is in turn produced from biomass. The conversion of these specific isomers to adipic acid or other nylon monomers is a well-explored pathway. There is currently no significant body of evidence to suggest that this compound plays a direct role in these established bio-based nylon production routes.
Investigative Tools in Flavor Chemistry Research (e.g., aroma constituent identification and synthesis)
The flavor of food is a complex interplay of numerous volatile and non-volatile compounds. Flavor chemistry research seeks to identify the key aroma compounds that contribute to the sensory profile of foods and beverages. mdpi.comnih.govmdpi.com Gas Chromatography-Olfactometry (GC-O) is a powerful technique used in this field, allowing researchers to separate volatile compounds and assess their odor characteristics individually. mdpi.com
In this context, pure, synthesized compounds like this compound can serve as invaluable investigative tools. Although not a widely reported natural flavor component, its ester functionality and carbon chain length suggest it would likely possess fruity or sweet aroma notes. As such, it could be used as a reference standard in GC-O analysis to help identify unknown compounds with similar retention times and sensory descriptors. Furthermore, by systematically synthesizing and evaluating the sensory properties of a library of related esters, including this compound, flavor chemists can gain a deeper understanding of structure-activity relationships, i.e., how molecular structure influences odor perception. nih.gov
Future Research Directions and Unexplored Avenues for Methyl 2 Pentynoate Chemistry
Development of Green and Sustainable Synthesis Routes
Developing green and sustainable synthetic routes for methyl 2-pentynoate is a key area for future investigation. Current synthesis methods may involve harsh conditions or generate undesirable byproducts. Research into sustainable chemistry aims to minimize environmental impact by using renewable resources, energy-efficient processes, and less toxic reagents and solvents. The synthesis of related unsaturated esters, such as methyl pentenoates, from biomass-derived feedstocks like gamma-valerolactone (B192634) (GVL) under catalytic distillation has been explored as a sustainable approach. lookchem.comuniversiteitleiden.nl While this research pertains to isomers, the principles of utilizing bio-based materials and integrating reaction and separation through catalytic distillation could potentially be adapted for the sustainable synthesis of this compound. lookchem.comuniversiteitleiden.nl The development of biocatalytic methods, employing enzymes or microorganisms, could also offer a more environmentally friendly alternative for specific steps in the synthesis of this compound or its precursors.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The exploration of novel catalytic systems is paramount for achieving enhanced selectivity and efficiency in reactions involving this compound. This includes the design of catalysts that can control regioselectivity and stereoselectivity, allowing for the precise formation of desired products. Studies on the alkoxycarbonylation of methyl 2-pentenoate using palladium catalysts have demonstrated the potential for developing highly efficient and selective catalytic systems for the functionalization of unsaturated esters. researchgate.net The application of palladium-catalyzed hydroesterification with CO2 to various alkenes, resulting in high yields and linear selectivity, suggests similar catalytic strategies could be effective for this compound. rsc.org Furthermore, the development of relay catalysis, employing multiple catalytic species to sequentially promote different reaction steps, has shown promise in achieving high efficiency and site-selectivity in alkene transformations, a concept transferable to the chemistry of this compound. researchgate.net Future research will likely focus on designing catalysts with improved activity, stability, and recyclability, potentially utilizing heterogeneous or organocatalytic systems.
Advanced Mechanistic Insights through Integrated Experimental and Theoretical Studies
Gaining advanced mechanistic insights into the reactions of this compound through integrated experimental and theoretical studies is crucial for rational reaction design and optimization. Combining experimental techniques, such as kinetic studies and spectroscopic analysis, with computational methods like Density Functional Theory (DFT) can provide a comprehensive understanding of reaction pathways, intermediates, and transition states. DFT calculations have been employed in mechanistic investigations of the alkoxycarbonylation of methyl 2-pentenoate to elucidate the reaction mechanism. researchgate.net Theoretical studies have also been conducted to calculate rate constants for hydrogen atom abstraction reactions in unsaturated methyl esters, including methyl 2-pentenoate, providing valuable data for kinetic modeling. rsc.org By integrating experimental observations with theoretical predictions, researchers can develop more accurate models of reactivity, predict the outcome of new transformations, and design catalysts tailored for specific reactions of this compound.
Discovery of New Applications in Specialized Chemical Fields and Material Science
The discovery of new applications for this compound in specialized chemical fields and material science represents a significant area for future exploration. Its distinct alkyne and ester functionalities make it a versatile building block for synthesizing a wide range of molecules and materials. While specific applications of this compound in material science were not extensively detailed in the search results, related unsaturated esters have been investigated as monomers for polymer synthesis. acs.orgrsc.org For instance, methyl pentenoates have been explored as intermediates in the production of polyamides like Nylon. lookchem.comrsc.org The incorporation of alkyne units into polymers can lead to materials with enhanced thermal and mechanical properties, as well as providing sites for post-polymerization modification through click chemistry. This compound could potentially find applications in the synthesis of specialty polymers, coatings, adhesives, or as a cross-linking agent. Its reactivity also suggests potential uses in the synthesis of complex organic molecules relevant to pharmaceuticals, agrochemicals, or fragrances.
Q & A
Q. What are the standard protocols for synthesizing methyl 2-pentynoate, and how can purity be validated?
Methodological Answer: this compound is synthesized via alkynylation followed by esterification. A detailed procedure involves reacting 2-pentynoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using methyl chloroformate in anhydrous THF with butyllithium as a base . Post-synthesis, purity is validated using:
Q. What analytical techniques are critical for characterizing this compound in reaction mixtures?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate this compound from byproducts.
- Spectroscopy : FT-IR for identifying ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne (C≡C stretch at ~2120 cm⁻¹).
- Quantitative analysis : Calibration curves using known concentrations (R² > 0.99) for UV-Vis or GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?
Methodological Answer: Discrepancies in catalytic outcomes (e.g., Sonogashira coupling vs. hydrogenation) may arise from:
- Trace moisture : Use rigorous drying protocols (e.g., molecular sieves, inert atmosphere).
- Catalyst purity : Characterize Pd/C or CuI catalysts via XRD and BET surface area analysis to confirm activity.
- Reaction monitoring : In-situ IR or GC-MS to track intermediates. For conflicting data, replicate experiments with controlled variables (temperature, solvent polarity) and apply ANOVA to assess significance (α = 0.05) .
Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?
Methodological Answer:
- Storage conditions : Argon-purged amber vials at -20°C to prevent hydrolysis/oxidation.
- Stability assays : Periodic GC-MS analysis (e.g., every 30 days) to detect degradation products (e.g., 2-pentynoic acid).
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Degradation kinetics : Model using first-order kinetics (ln[C] vs. time) to estimate shelf life .
Q. How should researchers design experiments to investigate this compound’s role in multicomponent reactions?
Methodological Answer:
- DOE (Design of Experiments) : Use a factorial design to test variables (catalyst loading, solvent, temperature).
- Control groups : Include reactions without this compound to isolate its contribution.
- Mechanistic probes : Isotopic labeling (e.g., D₂O for H/D exchange studies) or trapping intermediates with TEMPO.
- Statistical validation : Report 95% confidence intervals and effect sizes (Cohen’s d) for significant outcomes .
Data Presentation & Reproducibility
Q. What are best practices for presenting this compound data in publications?
Methodological Answer:
- Tables : Include raw data (e.g., yields, retention times) and processed results (means ± SD, n ≥ 3).
- Figures : Use simplified schemes (≤3 structures per figure) and color-coded chromatograms (avoid journal-specific formatting) .
- Reproducibility : Provide detailed SI (supplementary information) with exact molar ratios, instrument settings (e.g., GC-MS column type), and statistical code (R/Python scripts on GitHub) .
Q. How can conflicting NMR data for this compound derivatives be systematically addressed?
Methodological Answer:
- Peak assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks.
- Collaborative validation : Share raw FID files with third-party labs for independent analysis .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing this compound toxicity data?
Methodological Answer:
- Animal studies : Follow ARRIVE guidelines for in vivo experiments, including sample-size justification and humane endpoints.
- Data transparency : Disclose conflicts of interest (e.g., funding sources) and negative results (e.g., failed syntheses).
- Ethics statements : Include IRB approval codes for human cell-line studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
